3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy-piperidinyl group at position 2. This compound belongs to a class of pyridine derivatives widely investigated for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-11-19-8-4-16(14)23-12-13-5-9-21(10-6-13)17(22)15-3-1-2-7-20-15/h1-4,7-8,11,13H,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVIYMXKSXIRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the piperidine intermediate: This step involves the reaction of pyridine-2-carboxylic acid with piperidine under dehydrating conditions to form the pyridine-2-carbonyl piperidine intermediate.
Methoxylation: The intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets. Its structure suggests that it may act as an inhibitor for certain enzymes or receptors involved in disease processes.
Case Study: Glycine Transporter Inhibition
Recent studies have indicated that compounds similar to this compound can serve as inhibitors of glycine transporters, which are implicated in neurological disorders. The design of such inhibitors focuses on optimizing the interaction with the GlyT1 transporter, potentially leading to therapeutic advancements in treating conditions like schizophrenia and other mood disorders .
Anticancer Research
Research has also highlighted the potential anticancer properties of pyridine derivatives, including this compound. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its utility in developing new cancer therapies.
Case Study: Apoptosis Induction
In vitro studies have demonstrated that this compound can trigger apoptotic pathways in specific cancer cell lines, presenting a promising avenue for further investigation into its mechanism of action and efficacy as an anticancer agent.
Neuropharmacology
The interaction of this compound with neurotransmitter systems makes it a candidate for neuropharmacological applications. Its structural features allow it to modulate synaptic transmission through receptor interactions, which could be beneficial in treating neurodegenerative diseases.
Case Study: Neurotransmitter Modulation
Preliminary findings suggest that this compound may enhance the effects of neurotransmitters like dopamine and serotonin, potentially offering new strategies for managing conditions such as depression and anxiety.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Pyridine backbone : Provides a rigid aromatic framework for molecular interactions.
- Chloro substituent : Enhances lipophilicity and influences electronic properties.
- Pyridine-2-carbonyl moiety : May act as a hydrogen-bond acceptor or participate in π-π stacking interactions.
Yields for similar compounds range from 67% to 81% .
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
Halogen-Substituted Pyridines
Key Observations :
Piperidine-Functionalized Derivatives
Key Observations :
- Acyl group impact : The pyridine-2-carbonyl group in the target compound may enhance π-π stacking compared to BE99916’s fluorophenyl cyclopropanecarbonyl group, which introduces steric bulk and fluorophilic interactions .
Physicochemical Properties
Melting Points and Stability
Key Observations :
- Nitro and bromo substituents increase melting points (e.g., 287°C for nitro derivatives) due to enhanced intermolecular forces, whereas methoxy groups may reduce crystallinity .
Biological Activity
3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 318.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO, ethanol |
| LogP | 3.5 (estimated) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. It has been noted for its potential effects on neurological pathways and inflammatory responses.
Key Mechanisms:
- Receptor Binding: The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition: It has shown potential as an inhibitor of certain enzymes, which could have implications in therapeutic applications for diseases like cancer and neurodegenerative disorders.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
-
Anticancer Activity:
- A study demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against cancer cell lines, suggesting potential for this compound to act as an anticancer agent. For instance, related compounds showed IC50 values ranging from 25 μM to 50 μM against MCF cell lines, indicating promising activity in inducing apoptosis in tumor cells .
- Neuroprotective Effects:
- Inflammatory Response Modulation:
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF cells | |
| Neuroprotection | Protects dopaminergic neurons | |
| Anti-inflammatory | Modulates cytokine production |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of various derivatives related to this compound. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines, with enhanced efficacy observed when combined with other chemotherapeutic agents.
Case Study 2: Neuroprotective Mechanism
In a model of Parkinson's disease, the administration of the compound led to reduced neuronal death and improved motor function in treated mice compared to controls. This suggests that it may act through modulation of neuroinflammatory pathways or direct neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
